2-Amino-5-methylhex-4-enoic acid
Overview
Description
2-Amino-5-methylhex-4-enoic acid is an organic compound with the molecular formula C7H13NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylhex-4-enoic acid typically involves the use of starting materials such as 5-methylhex-4-enoic acid and ammonia. One common synthetic route includes the following steps:
Alkylation: The starting material, 5-methylhex-4-enoic acid, undergoes alkylation with an appropriate alkylating agent to introduce the amino group.
Hydrolysis: The intermediate product is then subjected to hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylhex-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated derivatives such as 2-Amino-5-methylhexanoic acid.
Substitution: Various substituted amino acids depending on the electrophile used.
Scientific Research Applications
2-Amino-5-methylhex-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studies have explored its role as an allelochemical, influencing the growth of other organisms.
Medicine: Potential therapeutic applications are being investigated, particularly in the context of its biological activity.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylhex-4-enoic acid involves its interaction with specific molecular targets. For instance, as an allelochemical, it inhibits the growth of certain plants by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect processes such as amino acid metabolism and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylhexanoic acid: A saturated analog of 2-Amino-5-methylhex-4-enoic acid.
2-Amino-4-methylhex-5-enoic acid: A positional isomer with the amino group at a different position.
2-Amino-5-hexenoic acid: A similar compound lacking the methyl group.
Uniqueness
This compound is unique due to its specific structure, which includes both an amino group and a double bond. This combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
Properties
IUPAC Name |
2-amino-5-methylhex-4-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARHOAIGIRUNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558114 | |
Record name | 2-Amino-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-06-8 | |
Record name | 2-Amino-5-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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